Glycine methyl ester hydrochloride

Catalog No.
S774542
CAS No.
5680-79-5
M.F
C3H8ClNO2
M. Wt
125.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycine methyl ester hydrochloride

CAS Number

5680-79-5

Product Name

Glycine methyl ester hydrochloride

IUPAC Name

methyl 2-aminoacetate;hydrochloride

Molecular Formula

C3H8ClNO2

Molecular Weight

125.55 g/mol

InChI

InChI=1S/C3H7NO2.ClH/c1-6-3(5)2-4;/h2,4H2,1H3;1H

InChI Key

COQRGFWWJBEXRC-UHFFFAOYSA-N

SMILES

Array

Synonyms

Z-Glu-OMe;5672-83-3;Z-L-Glu-OMe;Z-L-Glutamicacid1-methylester;ST50306970;N-Carbobenzyloxy-L-glutamicacid1-methylester;L-Glutamicacid,N-[(phenylmethoxy)carbonyl]-,1-methylester;AC1MBYTE;96140_ALDRICH;SCHEMBL221391;96140_FLUKA;BGMCTGARFXPQML-NSHDSACASA-N;MolPort-002-507-588;ZINC1686373;1-MethylN-Carbobenzoxy-L-glutamate;CZ-108;KM0027;MFCD00083278;AKOS024306908;N-Cbz-L-glutamicAcid1-MethylEster;AK163594;AB0109665;FT-0686534;M1961;ST24050369

Canonical SMILES

COC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

COC(=O)[C@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1

The exact mass of the compound Glycine methyl ester hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9229. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Glycine methyl ester hydrochloride (CAS 5680-79-5) is the hydrochloride salt of glycine methyl ester. This modification serves two primary procurement-relevant purposes: the methyl ester group protects glycine's carboxylic acid functionality, enhancing its reactivity and solubility in organic solvents compared to the parent amino acid, while the hydrochloride salt form significantly increases shelf stability and simplifies handling compared to the free base. It is a foundational building block in peptide synthesis and a key intermediate in the manufacturing of pharmaceuticals and agrochemicals.

Direct substitution of glycine methyl ester hydrochloride with seemingly close alternatives introduces significant process and stability risks. Using the free base form, glycine methyl ester, is impractical for most workflows as it is not shelf-stable and is prone to polymerization or conversion to diketopiperazine at room temperature. Substituting with the parent amino acid, glycine, fails in applications requiring solubility in organic media for homogeneous reactions. Swapping for the ethyl ester analog (glycine ethyl ester hydrochloride) can alter reaction kinetics, steric hindrance in coupling reactions, and the physical properties (e.g., melting point, solubility) of downstream products, necessitating significant process re-optimization.

Critical Handling & Stability Advantage: Hydrochloride Salt vs. Free Base

The primary procurement driver for the hydrochloride salt form is its superior shelf-stability compared to the free base, glycine methyl ester. The free ester is known to be unstable at room temperature, with a tendency to polymerize or degrade into 2,5-diketopiperazine. The hydrochloride salt (CAS 5680-79-5) is explicitly documented as being shelf-stable, providing a reliable and reproducible starting material essential for both research and industrial synthesis workflows.

Evidence DimensionShelf Stability at Room Temperature
Target Compound DataStable solid
Comparator Or BaselineGlycine methyl ester (free base): Unstable, tends to polymerize or convert to diketopiperazine.
Quantified DifferenceQualitatively binary (Stable vs. Unstable)
ConditionsStandard laboratory storage conditions (room temperature).

This stability difference eliminates material degradation risk, ensures long-term reagent integrity, and prevents batch-to-batch variability, making the hydrochloride the only viable form for reliable procurement.

Differentiated Thermal Properties: Higher Decomposition Point than Ethyl Ester Analog

In applications where thermal stability is a key process parameter, glycine methyl ester hydrochloride exhibits a significantly higher decomposition temperature compared to its closest analog, glycine ethyl ester hydrochloride. The methyl ester hydrochloride has a documented melting point with decomposition at approximately 175 °C. In contrast, the ethyl ester hydrochloride melts at a lower temperature range of 145-146 °C. This ~30 °C difference provides a wider and safer operating window for reactions conducted at elevated temperatures.

Evidence DimensionMelting Point (with decomposition)
Target Compound Data175 °C
Comparator Or BaselineGlycine ethyl ester hydrochloride: 145-146 °C
Quantified Difference~29-30 °C higher decomposition temperature
ConditionsStandard melting point determination (literature values).

For processes requiring heating, the higher thermal stability of the methyl ester hydrochloride reduces the risk of degradation, improving process safety and final product purity.

Enhanced Reactivity in Enzymatic Acylation Compared to Ethyl Ester Analog

In the enzymatic synthesis of N-acyl amino acid surfactants, the choice of ester group directly impacts reaction efficiency. In a study on the lipase-catalyzed acylation of lauric acid esters, glycine methyl ester demonstrated higher reactivity than glycine ethyl ester. When reacting with methyl laurate, changing the amino acid ester from the ethyl form to the methyl form (H-Gly-OMe) resulted in an observable increase in conversion, indicating more efficient amide bond formation under identical biocatalytic conditions.

Evidence DimensionReaction Conversion in Enzymatic Amidation
Target Compound DataHigher conversion
Comparator Or BaselineGlycine ethyl ester hydrochloride: Lower conversion
Quantified DifferenceQualitatively higher reactivity observed (specific percentages depend on other reactants).
ConditionsAmano lipase AK catalyzed reaction with methyl laurate at 40 °C.

For buyers developing green chemistry or biocatalytic processes, selecting the methyl ester can lead to higher yields and greater process efficiency, justifying its use over the ethyl analog.

Peptide Synthesis and Pharmaceutical Intermediates

The compound's high stability makes it a reliable building block for both solution-phase and solid-phase peptide synthesis. Its role as a protected form of glycine is critical in the multi-step synthesis of complex active pharmaceutical ingredients (APIs) where consistent quality and reagent integrity are paramount to avoid costly failures.

Agrochemical Manufacturing

It serves as a documented raw material in the industrial production of pyrethroid insecticides and the fungicide iprodione. Its high water solubility (>1000 g/L at 20°C) is a key process advantage, facilitating aqueous-phase reactions and workups compared to less soluble alternatives.

High-Temperature Organic Synthesis

For synthetic routes requiring temperatures above 150 °C, the superior thermal stability of glycine methyl ester hydrochloride compared to its ethyl ester analog provides a crucial safety and purity advantage. This allows for more robust process design in the synthesis of fine chemicals and specialized polymers.

Physical Description

White hygroscopic powder; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

125.0243562 Da

Monoisotopic Mass

125.0243562 Da

Heavy Atom Count

7

UNII

R9RMX6E8BD

Related CAS

616-34-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 4 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5680-79-5

Wikipedia

Glycine_methyl_ester_hydrochloride

Dates

Last modified: 08-15-2023

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